

5-Chloro-2-hydroxy-3-nitrobenzaldehyde structure elucidation

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-nitrobenzaldehyde

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An In-depth Technical Guide to the Structure Elucidation of **5-Chloro-2-hydroxy-3-nitrobenzaldehyde**

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven exploration of the structure elucidation of **5-Chloro-2-hydroxy-3-nitrobenzaldehyde**, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, focusing instead on the logical synthesis of information from multiple analytical techniques. We will detail the causality behind experimental choices and demonstrate how a convergence of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy culminates in a validated structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic analysis, the elemental composition and the degree of unsaturation provide the fundamental constraints for any proposed structure.

The molecular formula for **5-Chloro-2-hydroxy-3-nitrobenzaldehyde** is $C_7H_4ClNO_4$ [1][2][3].

This corresponds to a molecular weight of approximately 201.56 g/mol [1][3][4].

From the molecular formula, we calculate the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation. The HDI reveals the total number of rings and/or π -bonds within the molecule.

- Formula: $HDI = C - (H/2) - (X/2) + (N/2) + 1$
- Calculation: $HDI = 7 - (4/2) - (1/2) + (1/2) + 1 = 7 - 2 - 0.5 + 0.5 + 1 = 6$

An HDI of 6 is highly indicative of an aromatic structure. A benzene ring accounts for four degrees of unsaturation (one ring and three π -bonds). The remaining two degrees can be readily assigned to the carbonyl group (C=O) of the aldehyde and one of the double bonds in the nitro group (N=O), immediately aligning with the proposed structure.

Mass Spectrometry: Molecular Weight and Isotopic Confirmation

Mass spectrometry serves as the first experimental validation of the molecular formula and offers crucial evidence for the presence of specific elements through their isotopic patterns.

Causality of Method: We employ mass spectrometry to obtain the exact mass of the molecular ion. For this compound, the presence of chlorine, which has two stable isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 natural abundance), provides a self-validating isotopic signature that is invaluable for confirmation.

Expected Mass Spectrum Data

The key feature to be observed is the molecular ion peak cluster.

m/z (Mass-to-Charge Ratio)	Assignment	Expected Relative Intensity	Rationale
~201	[M] ⁺ (with ³⁵ Cl)	100%	Molecular ion containing the more abundant chlorine-35 isotope.
~203	[M+2] ⁺ (with ³⁷ Cl)	~33%	Molecular ion containing the less abundant chlorine-37 isotope.
~184	[M-OH] ⁺	Variable	Loss of the hydroxyl radical.
~172	[M-CHO] ⁺	Variable	Loss of the formyl radical.
~155	[M-NO ₂] ⁺	Variable	Loss of the nitro group, a common fragmentation pathway for nitroaromatics.

The presence of the characteristic ~3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks is definitive evidence for a molecule containing a single chlorine atom.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
- **Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
- Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

Causality of Method: Each functional group (-OH, -CHO, -NO₂, C-Cl) has a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at specific, predictable wavenumbers. The resulting spectrum provides a molecular "fingerprint" and confirms the presence of the key architectural components suggested by the molecular formula.

Expected IR Absorption Bands

The structure of **5-Chloro-2-hydroxy-3-nitrobenzaldehyde** suggests several key diagnostic peaks. The intramolecular hydrogen bond between the C2-hydroxyl and the C1-aldehyde is expected to significantly influence the O-H and C=O stretching frequencies.^[5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Rationale and Expected Appearance
~3200–3400	O-H Stretch	A broad, medium-intensity band. Broadening is due to intramolecular hydrogen bonding with the aldehyde carbonyl.
~3000–3100	Aromatic C-H Stretch	Weak to medium, sharp peaks.
~2750, ~2850	Aldehyde C-H Stretch	Two distinct, weak bands (Fermi resonance doublet), a classic signature for an aldehyde. ^[6]
~1660–1680	C=O Stretch (Aldehyde)	A very strong, sharp absorption. Its position is lowered by conjugation to the ring but raised by the electron-withdrawing effect of the nitro group.
~1530–1550	Asymmetric NO ₂ Stretch	A strong, sharp band.
~1450–1600	C=C Stretch (Aromatic)	Multiple medium to strong bands.
~1340–1360	Symmetric NO ₂ Stretch	A strong, sharp band.
~600-800	C-Cl Stretch	A medium to strong band in the fingerprint region.

Workflow for Structure Elucidation using IR, NMR, and MS

Caption: Integrated workflow for structure elucidation.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Background Scan:** Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
- **Data Processing:** The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework and the connectivity between atoms. We will analyze both ¹H and ¹³C NMR spectra.

Causality of Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can exist in different spin states. The precise energy difference between these states (and thus the resonance frequency) is exquisitely sensitive to the local electronic environment. By analyzing these frequencies (chemical shifts), signal integrations, and spin-spin couplings, we can deduce the exact arrangement of atoms.

¹H NMR Spectrum Analysis (Predicted)

The molecule has four distinct proton environments: the hydroxyl proton, the aldehyde proton, and two aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.0 - 12.0	Singlet (broad)	1H	-OH	The phenolic proton is significantly deshielded due to strong intramolecular H-bonding with the aldehyde carbonyl. It is often broad and will exchange with D ₂ O.
~10.2	Singlet	1H	-CHO	The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, placing it far downfield. ^[7]
~8.3	Doublet	1H	H-4	This aromatic proton is deshielded by the adjacent electron-withdrawing aldehyde and nitro groups. It will show a small coupling constant.
~8.1	Doublet	1H	H-6	This aromatic proton is

adjacent to the
electron-donating
hydroxyl group
and the electron-
withdrawing
chloro group. It
will show a small
coupling
constant.

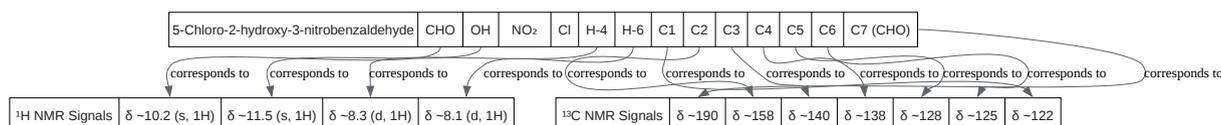
Note: The aromatic protons (H-4 and H-6) are meta to each other, so they are expected to display a small meta-coupling constant (4J) of approximately 2-3 Hz.

^{13}C NMR Spectrum Analysis (Predicted)

The molecule has 7 unique carbon atoms, and all should be visible in the broadband-decoupled ^{13}C NMR spectrum.

Chemical Shift (δ , ppm)	Assignment	Rationale
~190	C=O (Aldehyde)	The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.
~158	C2 (-OH)	Aromatic carbon attached to the highly electronegative oxygen atom.
~140	C3 (-NO ₂)	Aromatic carbon attached to the electron-withdrawing nitro group.
~138	C4	Aromatic methine carbon (CH).
~128	C5 (-Cl)	Aromatic carbon attached to chlorine; its shift is influenced by the heavy atom effect.
~125	C6	Aromatic methine carbon (CH).
~122	C1 (-CHO)	Aromatic carbon attached to the aldehyde group.

Logical Relationship of NMR Data to Structure



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Caption: Correlation between the molecular structure and its NMR spectral data.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** Insert the tube into the NMR spectrometer. The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- **¹H Spectrum Acquisition:** A standard pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include the acquisition time, relaxation delay, and number of scans.
- **¹³C Spectrum Acquisition:** A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the lower natural abundance of ¹³C.
- **Data Processing:** The acquired FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phasing and baseline correction are performed, and the spectrum is calibrated to the TMS signal.

Conclusion: A Unified Structural Hypothesis

The structure of **5-Chloro-2-hydroxy-3-nitrobenzaldehyde** is confirmed through the powerful synergy of multiple, independent analytical techniques.

- Mass Spectrometry confirms the molecular formula C₇H₄ClNO₄ via its molecular ion peak at m/z 201 and validates the presence of a single chlorine atom with the characteristic [M+2]⁺ peak at m/z 203.
- Infrared Spectroscopy provides definitive evidence for all requisite functional groups: a hydrogen-bonded hydroxyl, an aromatic aldehyde, a nitro group, and a C-Cl bond.
- NMR Spectroscopy provides the final, unambiguous blueprint. ¹H NMR confirms the presence of the four distinct proton types with the correct integration and chemical shifts, while ¹³C NMR shows the seven unique carbon environments of the molecular framework.

Each piece of data serves as a self-validating check on the others, leading to a single, consistent, and unequivocal structural assignment. While these spectroscopic methods provide overwhelming evidence, absolute proof for crystalline solids can be achieved through single-crystal X-ray diffraction, which would provide precise bond lengths and angles, serving as the ultimate structural validation.[8]

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